molecular formula C20H16ClN3O4 B2539835 1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941973-34-8

1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2539835
CAS RN: 941973-34-8
M. Wt: 397.82
InChI Key: FSKCWFDTBGDBFX-UHFFFAOYSA-N
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Description

The compound “1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide” is a complex organic molecule that contains several functional groups, including an amide, a nitro group, and a chloro group. It also features a pyridine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, amide group, nitro group, and chloro group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, the nitro group could be reduced to an amine, and the chloro group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the amide and nitro groups might increase its solubility in polar solvents .

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

  • Research on the stereochemistry of phenylpiracetam and its derivatives, which share a pyrrolidin-2-one pharmacophore similar to the queried compound, indicates that the configuration of stereocenters significantly impacts their biological properties. This suggests that exploring the stereochemistry of "1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide" could reveal important pharmacological implications and the necessity for drug substance purification to enhance efficacy (Veinberg et al., 2015).

Synthesis Methods for Related Compounds

  • The synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates a practical approach to preparing intermediates for metal passivators and light-sensitive materials. This implies that methodologies developed for the synthesis of such compounds could be adapted for the synthesis and application of "1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide" in related fields (Gu et al., 2009).

Antitumor Activity of Imidazole Derivatives

  • Imidazole derivatives have been reviewed for their antitumor activity, indicating that structural analogs with specific modifications can possess significant biological properties. This suggests potential research applications of the queried compound in exploring antitumor activities, considering its structural features (Iradyan et al., 2009).

Environmental Impact and Biocidal Applications

  • The application of non-oxidizing biocides in reverse osmosis systems highlights the importance of chemical stability and safety in environmental applications. Research into the biocidal efficiency and environmental safety of "1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide" could be relevant, especially in contexts requiring antimicrobial properties without compromising membrane integrity or producing harmful byproducts (Da-Silva-Correa et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its properties, developing new synthesis methods, exploring its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-6-8-16(24(27)28)10-18(13)22-20(26)15-7-9-19(25)23(12-15)11-14-4-2-3-5-17(14)21/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKCWFDTBGDBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide

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